(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Brand Name: Vulcanchem
CAS No.: 82375-30-2
VCID: VC21340874
InChI: InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1
SMILES: CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

CAS No.: 82375-30-2

Cat. No.: VC21340874

Molecular Formula: C21H26N2O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one - 82375-30-2

Specification

CAS No. 82375-30-2
Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
IUPAC Name (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Standard InChI InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1
Standard InChI Key ZORKKCARNQAZRJ-YHEJMRRESA-N
Isomeric SMILES C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
SMILES CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Canonical SMILES CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Appearance Powder

Introduction

Structural Characteristics

Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
IUPAC Name: (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

This compound features:

  • A spirocyclic core linking an indole moiety with a tricyclic azaspiro system.

  • Substituents including two methoxy groups and an ethylidene group.

  • Stereochemical complexity with multiple chiral centers and a Z-configuration at the ethylidene double bond.

The spiro linkage provides rigidity and unique three-dimensional geometry, which is significant in influencing its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound involves several precise steps to assemble the spirocyclic framework and introduce functional groups:

  • Formation of the Spiro Core:

    • Cyclization reactions are employed to construct the spirocyclic skeleton.

    • This step often requires specific catalysts to control stereochemical outcomes.

  • Introduction of Substituents:

    • The ethylidene group is introduced via alkylation or condensation reactions.

    • Methoxy groups are added through methoxylation reactions using methylating agents like dimethyl sulfate or iodomethane.

  • Optimization for Yield:

    • Industrial-scale synthesis may involve reaction condition optimization (e.g., temperature control, solvent selection) to enhance yield and purity.

Table: Key Synthetic Steps

StepReaction TypeReagents/Conditions
Spiro Core FormationCyclizationAcid/base catalysis or metal catalysts
Ethylidene AdditionAlkylationAlkyl halides or aldehydes
MethoxylationMethylationDimethyl sulfate or iodomethane

Chemical Reactivity

This compound exhibits diverse chemical reactivity due to its functional groups and strained spirocyclic structure:

  • Oxidation:

    • Oxidizing agents like potassium permanganate can transform it into oxidized derivatives.

  • Reduction:

    • Reducing agents such as lithium aluminum hydride can reduce the carbonyl or ethylidene groups.

  • Substitution Reactions:

    • Nucleophilic substitution at the methoxy positions can yield functionalized derivatives.

  • Hydrolysis:

    • Under acidic or basic conditions, hydrolysis can cleave ester or ether linkages.

These reactions are critical for modifying the compound to explore its potential in various applications.

Applications and Potential Uses

The unique structure of this compound makes it a candidate for various applications in medicinal and synthetic chemistry:

  • Pharmaceutical Research:

    • Compounds with similar frameworks have shown biological activities such as antitumor, anti-HIV, and analgesic effects.

    • The indole nucleus is particularly notable for its role in drug development.

  • Material Science:

    • The rigid spirocyclic structure may find use in designing non-linear optical materials due to its electronic properties.

  • Synthetic Intermediates:

    • Its functional groups make it a versatile intermediate for synthesizing more complex molecules.

Analytical Data

Modern spectroscopic techniques are used to characterize this compound:

  • NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments.

  • FT-IR (Fourier Transform Infrared Spectroscopy): Identifies functional groups through characteristic absorption bands.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Table: Analytical Properties

TechniqueObservations
NMRSignals for methoxy (-OCH3), ethylidene (-CH=CH-)
FT-IRPeaks for C=O stretch (~1700 cm⁻¹)
MSMolecular ion peak at m/z = 370

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator